Ethyl 8-bromooctanoate

Beschreibung

Significance of Ethyl 8-Bromooctanoate in Modern Chemical Synthesis

The significance of this compound in modern chemical synthesis lies in its dual reactivity. The terminal bromine atom is a reactive site, readily participating in nucleophilic substitution and coupling reactions, while the ester group can undergo its own set of transformations. innospk.com This versatility allows it to be a key starting material or intermediate in several fields.

In the pharmaceutical industry, it is used in the synthesis of various active pharmaceutical ingredients (APIs). innospk.comnbinno.com Notable applications include its use as an intermediate for producing histone deacetylase (HDAC) inhibitors, anticonvulsants, and drugs for treating central nervous system disorders. nbinno.comjst.go.jp Its long carbon chain is also valuable in creating derivatives with specific lipophilic properties. biosynth.com

In agrochemicals, this compound is an intermediate for herbicides, fungicides, and insecticides. nbinno.com The demand for more effective and sustainable agricultural products continues to drive research into new synthetic pathways involving this compound. nbinno.com Furthermore, in material science, it is used for the functionalization of surfaces and nanoparticles.

| Field | Specific Application | Reference |

| Pharmaceuticals | Intermediate for HDAC inhibitors | jst.go.jp |

| Synthesis of anticonvulsants | nbinno.comnbinno.com | |

| Building block for antiviral agents | nih.gov | |

| Agrochemicals | Intermediate for herbicides & fungicides | nbinno.com |

| Material Science | Functionalization of nanoparticles | |

| Organic Synthesis | Precursor to long-chain alcohols & esters | smolecule.cominnospk.com |

| Synthesis of heterocyclic compounds | smolecule.com |

Historical Context of Brominated Esters in Organic Chemistry

The use of brominated compounds in organic synthesis is a long-established and fundamental practice. acs.org Bromination reactions are among the most important transformations for creating reactive intermediates. acs.orgsci-hub.se Historically, chemists relied heavily on molecular bromine (Br₂) for these reactions, but its hazardous nature spurred the development of safer and more selective brominating agents. acs.orgsci-hub.se

A significant development in the history of related compounds was the Hell-Volhard-Zelinsky reaction, which allows for the selective bromination of the alpha-carbon (the carbon adjacent to a carboxyl group) of a carboxylic acid. fiveable.me This highlighted the strategic importance of placing a bromine atom to activate a molecule for further reactions. fiveable.me While this reaction applies to α-bromination, it established the utility of bromo-acids and their ester derivatives as powerful synthetic intermediates. fiveable.mefiveable.me

The development of reagents like N-bromosuccinimide (NBS) provided a milder and more controlled way to achieve bromination, particularly at allylic and benzylic positions, by maintaining a low concentration of Br₂ during the reaction. masterorganicchemistry.com The broader understanding of radical and nucleophilic substitution mechanisms involving bromine has allowed chemists to precisely incorporate bromine atoms at various positions on a carbon skeleton, leading to the synthesis and widespread use of versatile reagents like this compound, where the bromine is located at the terminal position of a long alkyl chain. masterorganicchemistry.com

Scope of Research: Focus on Synthetic Utility and Mechanistic Studies

Current academic and industrial research on this compound is primarily centered on its synthetic utility and the mechanistic pathways of its reactions.

The synthetic utility of this compound is explored through its application as a versatile building block. smolecule.com Its reactive bromo group allows it to undergo nucleophilic substitution reactions, enabling the attachment of various functional groups and the creation of a diverse range of derivatives. innospk.com Common transformations include its conversion to long-chain alcohols via reduction, or the synthesis of new esters by replacing the bromine with alkoxy or aryloxy groups. smolecule.cominnospk.com It is also employed as a precursor in the synthesis of heterocyclic compounds, which are crucial structures in many biologically active molecules. smolecule.com For example, it has been used in the synthesis of novel histone deacetylase inhibitors by reacting it with purine (B94841) derivatives. jst.go.jp

Mechanistic studies focus on understanding the reactivity of the compound. The electron-withdrawing nature of the ethyl ester group can influence the reactivity of the C-Br bond in SN2 reactions. Research also investigates its role in more complex processes, such as its use as an initiator or functionalizing agent in polymerization reactions. chemicalbull.com By reacting with other difunctional molecules, it can form intermediates used in the creation of new polymers. chemicalbull.com Understanding these mechanisms allows for the optimization of reaction conditions and the design of more efficient synthetic routes for a variety of valuable target molecules. escholarship.org

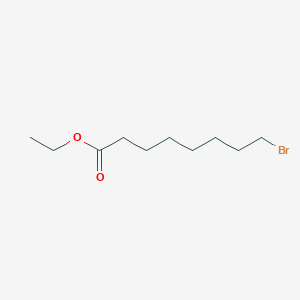

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 8-bromooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTQVPMVWAEGAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10295187 | |

| Record name | Ethyl 8-bromooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29823-21-0 | |

| Record name | Octanoic acid, 8-bromo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29823-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 100182 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029823210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29823-21-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 8-bromooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octanoic acid, 8-bromo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl 8 Bromooctanoate

Optimized Esterification Routes

Direct esterification of 8-bromooctanoic acid represents a common and efficient route to Ethyl 8-bromooctanoate. This process has been optimized through both chemical and biocatalytic approaches to enhance yield and selectivity.

The most direct synthesis involves the Fischer esterification of 8-bromooctanoic acid with ethanol (B145695), typically catalyzed by a strong acid like sulfuric acid (H₂SO₄). chemicalbook.com This reaction is an equilibrium process where the alcohol reacts with the carboxylic acid to form an ester and water. To drive the equilibrium towards the product, excess ethanol is often used, serving as both a reactant and the solvent.

A typical laboratory procedure involves refluxing a mixture of 8-bromooctanoic acid, a large excess of ethanol, and a catalytic amount of concentrated sulfuric acid for several hours. chemicalbook.com One documented procedure specifies reacting 8-bromooctanoic acid with ethanol in the presence of sulfuric acid at reflux (78–85°C) for 3 hours, achieving a high yield of 98% after workup. chemicalbook.com The workup procedure generally includes washing the reaction mixture with water, a saturated sodium bicarbonate solution to neutralize the acid catalyst, and brine, followed by drying and evaporation of the solvent.

Research has explored optimizing this method by varying the catalyst and reaction conditions. For instance, a patent discloses the use of alternative acid catalysts such as toluenesulfonic acid and phosphoric acid. google.com It was found that a molar ratio of the acid catalyst to 8-bromooctanoic acid between 1:40 and 1:100 is sufficient for complete conversion. google.com Furthermore, conducting the reaction at a lower temperature range of 60–85°C can minimize side reactions like dehydration. google.com

Table 1: Comparison of Direct Esterification Conditions

chemicalbook.comEnzymatic Esterification for Enhanced Selectivity and Yield

While not extensively documented specifically for this compound, enzymatic esterification is a well-established green alternative to acid catalysis for the synthesis of various esters. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are commonly employed biocatalysts for these transformations. rsc.org These enzymes offer high selectivity, operate under mild reaction conditions, and avoid the corrosive and environmental issues associated with strong mineral acids. rsc.orgrsc.org The enzymatic approach can potentially minimize side reactions and simplify purification processes.

Precursor Synthesis and Halogenation Techniques

An alternative to starting with 8-bromooctanoic acid is to synthesize it from more readily available precursors and then perform the esterification. This often involves bromination of an octanoic acid derivative or building the carbon chain from smaller molecules.

One synthetic strategy involves the bromination of octanoic acid to produce 8-bromooctanoic acid, which is then esterified. N-Bromosuccinimide (NBS) is a common and convenient reagent for radical substitution reactions, particularly for allylic and benzylic brominations. wikipedia.orgmasterorganicchemistry.com For the bromination of a saturated carboxylic acid like octanoic acid, the reaction typically proceeds via a radical mechanism. wikipedia.org While NBS is a versatile brominating agent, the direct bromination at the terminal (ω) position of a long-chain aliphatic acid can be challenging and may lead to a mixture of products.

The Hell-Volhard-Zelinsky reaction is a classic method for the α-bromination of carboxylic acids using Br₂ and a catalytic amount of phosphorus tribromide (PBr₃). manac-inc.co.jp However, this method is specific to the alpha position and not suitable for terminal bromination.

N-halosuccinimides, including NBS, have also been investigated as catalysts for the direct esterification of carboxylic acids, demonstrating their versatility in organic synthesis. nih.gov

The key advantage of this route is the use of readily available starting materials. google.com

Synthesis via Malonic Ester Synthesis from 1,6-Dibromohexane (B150918)

Substitution Reaction of 1,6-Dibromohexane with Diethyl Malonate

The first step is the nucleophilic substitution reaction between 1,6-dibromohexane and diethyl malonate. google.com In this reaction, the enolate of diethyl malonate, formed by a base such as sodium ethoxide, acts as a nucleophile and displaces one of the bromine atoms of 1,6-dibromohexane. This Sₙ2 reaction forms diethyl 2-(6-bromohexyl)malonate. google.com

The reaction conditions are crucial to favor monosubstitution and minimize the competing elimination reactions and disubstitution. A patent describes using sodium ethoxide as the base in ethanol at a controlled temperature of 25–40°C for 8 hours, resulting in a yield of 50–62%. The choice of base and solvent can significantly impact the yield. For example, using sodium methoxide (B1231860) in methanol (B129727) has been reported to improve the yield.

Table 2: Three-Step Synthesis Performance via Malonic Ester Route

Hydrolysis and Decarboxylation of Malonate Intermediate

A pivotal step in the synthesis of this compound via the malonic ester route is the conversion of the diethyl 2-(6-bromohexyl)malonate intermediate into 8-bromooctanoic acid. google.comlookchem.com This transformation is a two-part process involving hydrolysis followed by decarboxylation.

The process begins with the hydrolysis of the diethyl ester groups of the malonate intermediate. This is typically achieved under basic conditions. google.com Various bases can be employed, including sodium hydroxide, potassium hydroxide, and calcium hydroxide. google.comvulcanchem.com The reaction is generally conducted at controlled temperatures, for instance, between 25°C and 50°C, to yield the corresponding dicarboxylic acid, 2-(6-bromohexyl)malonic acid. google.com

Following hydrolysis, the system's pH is adjusted to be acidic, and the intermediate 2-(6-bromohexyl)malonic acid undergoes decarboxylation. google.com This step is accomplished by heating the reaction mixture, which causes the loss of a molecule of carbon dioxide. google.com The required temperature for this reaction typically ranges from 105°C to 135°C, with reaction times of around 8 to 9 hours being reported to ensure complete conversion to 8-bromooctanoic acid. google.com The combined yield for these two steps has been reported in the range of 62-73%. An alternative approach involves acid-catalyzed hydrolysis and spontaneous decarboxylation, which can be performed in a single step at higher temperatures (100-200°C) using catalysts like sulfonic acids. google.com

| Step | Reagents/Conditions | Intermediate/Product | Reported Yield | Reference |

| Hydrolysis | Base (e.g., NaOH, Ca(OH)₂); Temperature: 25-50°C | 2-(6-bromohexyl)malonic acid | - | google.com, vulcanchem.com |

| Decarboxylation | Heat; Temperature: 105-135°C; Time: 8-9 hours | 8-bromooctanoic acid | - | , google.com |

| Combined Process | 1. Ca(OH)₂ in water/THF, 25–40°C, 2h; 2. Heating, 120–135°C, 9h | 8-bromooctanoic acid | 62-73% |

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, efforts have been made to develop greener synthetic routes for this compound. wiseguyreports.com These approaches focus on minimizing waste, reducing energy consumption, and utilizing more environmentally benign catalysts.

Solvent-Free and Reduced Solvent Methodologies

A significant green advancement has been implemented in the final esterification step, where 8-bromooctanoic acid is converted to this compound. Traditionally, esterifications are often run in an inert solvent. However, for this specific synthesis, a solvent-free approach has proven effective. In this method, an excess of ethanol is used, which serves as both a reactant and the reaction solvent. This strategy simplifies the purification process, as the excess ethanol can be easily removed, reducing the need for additional organic solvents and subsequent waste treatment.

Catalytic Systems for Sustainable Production

The esterification of 8-bromooctanoic acid is an acid-catalyzed reaction. google.com While strong mineral acids like sulfuric acid (H₂SO₄) are effective and can yield the product in high purity (98%), they present handling and disposal challenges. chemicalbook.com Research into more sustainable catalytic systems has identified several alternatives.

One key area of improvement is the use of other, potentially less corrosive or more easily handled, acid catalysts. google.com A Chinese patent suggests that catalysts such as toluenesulfonic acid and phosphoric acid are viable alternatives to sulfuric acid. google.com These catalysts are reported to result in fewer side reactions and produce less waste, aligning with green chemistry principles. google.com Furthermore, optimization of the catalyst loading has shown that a molar ratio of acid catalyst to 8-bromooctanoic acid as low as 1:100 can be sufficient for complete conversion. This reduction in catalyst quantity minimizes waste and cost.

Another green aspect is the optimization of reaction temperature. By lowering the esterification temperature from traditional reflux temperatures to a range of 60-85°C, the formation of by-products from side reactions like dehydration can be significantly reduced.

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Source |

| Sulfuric Acid | 78–85 | 3 | 98 | , chemicalbook.com |

| Sulfuric Acid | 60–85 | 9 | 85–89 | |

| Toluenesulfonic Acid | Reflux | - | - | google.com |

| Phosphoric Acid | Reflux | - | - | google.com |

Comprehensive Analysis of Chemical Transformations Involving Ethyl 8 Bromooctanoate

Nucleophilic Substitution Reactions at the Bromine Center

The presence of a bromine atom at the terminus of the C8 alkyl chain makes ethyl 8-bromooctanoate susceptible to nucleophilic substitution reactions. innospk.comsmolecule.com This reactivity is a cornerstone of its utility in synthesizing a variety of derivatives. innospk.com

This compound can be converted into long-chain alcohols through reduction processes. innospk.comsmolecule.com This transformation is valuable for producing compounds used in the manufacturing of detergents, lubricants, and plasticizers. innospk.comsmolecule.com The reduction can be achieved using various methods, including high-pressure hydrogenation or reagents like lithium aluminum hydride, which reduce the ester functionality to an alcohol. lookchem.com Subsequently, the bromo group can be removed or transformed as needed for the final product.

For instance, the reduction of the ester group in ω-bromo acid esters, such as this compound, to the corresponding alcohol is a key step in the synthesis of long-chain alcohols. lookchem.com

The bromine atom in this compound can be readily displaced by alkoxy or aryloxy groups through nucleophilic substitution to form new esters. innospk.comsmolecule.com This allows for the synthesis of a diverse range of esters with tailored properties for various applications. innospk.comsmolecule.com For example, the reaction of this compound with sodium ethoxide would yield ethyl 8-ethoxyoctanoate. These substitution reactions expand the synthetic utility of the parent compound, enabling the creation of molecules with specific functionalities. innospk.com

A general representation of this reaction is the treatment of this compound with an alcohol (R-OH) or a phenol (B47542) (Ar-OH) in the presence of a base to yield the corresponding ether-ester.

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). masterorganicchemistry.comdalalinstitute.com The pathway taken depends on several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. masterorganicchemistry.comyoutube.com

For this compound, a primary alkyl halide, the SN2 mechanism is generally favored. masterorganicchemistry.comyoutube.com In an SN2 reaction, the nucleophile attacks the carbon atom bearing the leaving group (bromine) in a single, concerted step, leading to an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.comdalalinstitute.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. dalalinstitute.comyoutube.com The use of aprotic solvents and strong nucleophiles favors the SN2 pathway. youtube.com

The SN1 mechanism, which involves the formation of a carbocation intermediate, is less likely for primary alkyl halides like this compound due to the instability of primary carbocations. masterorganicchemistry.commasterorganicchemistry.com SN1 reactions are favored for tertiary alkyl halides and are characterized by a rate that is dependent only on the concentration of the substrate. youtube.commasterorganicchemistry.com These reactions typically occur in polar protic solvents with weaker nucleophiles. youtube.com

Table 1: Comparison of SN1 and SN2 Reaction Mechanisms

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Molecularity | Unimolecular | Bimolecular |

| Reaction Steps | Stepwise (carbocation intermediate) | Concerted (single step) |

| Substrate Preference | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

| Stereochemistry | Racemization | Inversion of configuration |

This compound readily reacts with sulfur-containing nucleophiles. For example, its reaction with methyl 3-mercaptopropanoate has been documented to proceed via a nucleophilic substitution pathway. escholarship.org In this reaction, the sulfur atom of the thiol acts as the nucleophile, displacing the bromide to form a thioether linkage. escholarship.org Such reactions are fundamental in the synthesis of various sulfur-containing organic molecules. unit.noucl.ac.uk The high nucleophilicity of thiols makes them effective reagents for SN2 reactions with alkyl halides like this compound.

Reactions Involving the Ester Functional Group

The ester functional group in this compound provides another site for chemical transformations, most notably hydrolysis.

This compound can be hydrolyzed to its corresponding carboxylic acid, 8-bromooctanoic acid. google.com This reaction can be catalyzed by either an acid or a base.

Acid-catalyzed hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the ester undergoes hydrolysis to form 8-bromooctanoic acid and ethanol (B145695). The reaction is reversible.

Base-catalyzed hydrolysis (saponification): Treatment with a base, such as sodium hydroxide, results in an irreversible reaction that yields the sodium salt of the carboxylic acid (sodium 8-bromooctanoate) and ethanol. Subsequent acidification of the salt produces 8-bromooctanoic acid.

This hydrolysis is a key step in synthetic pathways where the carboxylic acid functionality is required for further reactions, such as in the synthesis of certain polymers or other complex organic molecules. google.com A common synthesis route for 8-bromooctanoic acid involves the hydrolysis and subsequent decarboxylation of diethyl 2-(6-bromohexyl)malonate. google.comchemicalbook.com

Transesterification Reactions for Diverse Ester Derivatives

Transesterification is a fundamental process for modifying the ester group of this compound, allowing for the synthesis of different alkyl or aryl esters. This reaction involves the exchange of the ethyl group with another alcohol moiety, typically in the presence of an acid or base catalyst. The general reaction can be influenced by factors such as the nature of the alcohol, catalyst, and reaction conditions. For instance, similar brominated fatty acid esters can be synthesized by dissolving the corresponding acid in an excess of the desired alcohol with a catalytic amount of concentrated sulfuric acid and heating the mixture under reflux. vulcanchem.com

While direct studies on this compound are not extensively detailed in the literature, the principles are well-established from analogous compounds like ethyl 8-iodooctanoate. vulcanchem.com The reaction allows for the introduction of more complex or functionally diverse alcohol groups, which can alter the physical properties and subsequent reactivity of the molecule.

Table 1: Illustrative Transesterification of this compound

| Reactant (Alcohol) | Catalyst | Product | Potential Application of Product |

| Methanol (B129727) | Acid (e.g., H₂SO₄) or Base (e.g., NaOMe) | Mthis compound | Intermediate for further synthesis |

| Benzyl (B1604629) Alcohol | Acid or Base | Benzyl 8-bromooctanoate | Precursor for molecules requiring a benzyl protecting group |

| Propargyl Alcohol | Acid or Base | Propargyl 8-bromooctanoate | Building block for click chemistry reactions |

This table is illustrative, based on standard transesterification principles.

Amidation Reactions for Formation of Brominated Amides

The ester functionality of this compound can be converted into an amide group through reaction with a primary or secondary amine. This transformation, known as amidation, typically requires heating and can sometimes be facilitated by catalysts. The resulting 8-bromo-N-substituted octanamides are valuable intermediates, particularly in the synthesis of bioactive molecules and materials. For example, research into microbial biofilm inhibitors has involved the synthesis of bromo-amide "tails" for attachment to core scaffolds, demonstrating the utility of this reaction. researchgate.net

The direct amidation of esters can be challenging and may require specific conditions or catalysts to achieve high yields, as mono-amidation of related diesters has sometimes proven difficult. escholarship.org The reaction creates a stable amide bond while preserving the reactive terminal bromine for subsequent functionalization.

Table 2: General Amidation of this compound

| Amine Reagent | Product | Significance |

| Ammonia (B1221849) | 8-Bromooctanamide | Primary amide with a terminal bromine |

| Primary Amine (R-NH₂) | N-Alkyl-8-bromooctanamide | Secondary amide, precursor for complex molecules nih.gov |

| Secondary Amine (R₂NH) | N,N-Dialkyl-8-bromooctanamide | Tertiary amide with preserved bromo functionality |

This table represents generalized outcomes of amidation reactions.

Coupling Reactions for Carbon-Carbon Bond Formation

The carbon-bromine bond in this compound is a key reactive site for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are cornerstones of modern organic synthesis for constructing complex molecular frameworks. libretexts.org

Suzuki, Stille, and Kumada Cross-Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions provide powerful methods for attaching aryl, vinyl, or alkyl groups at the terminal position of the octanoate (B1194180) chain.

Suzuki Coupling : This reaction couples the alkyl bromide with an organoborane compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgfiveable.me While historically used for aryl and vinyl halides, recent advancements have expanded its scope to include alkyl bromides under mild, room-temperature conditions. organic-chemistry.org The reaction is valued for the stability and low toxicity of the boronic acid reagents. organic-chemistry.org this compound can participate in Suzuki couplings, for instance with arylboronic acids using a catalyst like Pd(PPh₃)₄, to form biaryl-functionalized esters. ambeed.com

Stille Coupling : The Stille reaction involves the coupling of the alkyl halide with an organotin compound (stannane), catalyzed by palladium. organic-chemistry.orgwikipedia.org This method is highly versatile with few limitations on the coupling partners. organic-chemistry.org The mechanism involves oxidative addition of the alkyl bromide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination. wikipedia.org The main drawback is the toxicity of the tin reagents. organic-chemistry.org

Kumada Coupling : As the first reported cross-coupling reaction, the Kumada coupling uses a Grignard reagent (organomagnesium halide) and a nickel or palladium catalyst to couple with an organic halide. organic-chemistry.orgname-reaction.comwikipedia.org This method is advantageous as it uses Grignard reagents directly, which are readily prepared. organic-chemistry.org However, the high reactivity of the Grignard reagent limits the tolerance for certain functional groups, though conditions can be found where ester groups are compatible. organic-chemistry.orgacs.org

Table 3: Overview of Cross-Coupling Reactions with this compound

| Reaction Name | Organometallic Reagent | Catalyst System (Typical) | Key Features |

| Suzuki Coupling | R-B(OH)₂ or R-B(OR')₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Mild conditions, stable/non-toxic boron reagents. organic-chemistry.orgmdpi.com |

| Stille Coupling | R-Sn(Alkyl)₃ | Pd catalyst (e.g., Pd(PPh₃)₄) | Versatile, but involves toxic tin compounds. organic-chemistry.orgwikipedia.org |

| Kumada Coupling | R-MgX | Ni or Pd catalyst | Uses highly reactive Grignard reagents. organic-chemistry.orgwikipedia.org |

Grignard Reactions and Organometallic Coupling

Beyond the Kumada coupling, this compound can react with other organometallic reagents. One important class is lithium diorganocopper reagents (Gilman reagents), which couple with alkyl bromides to form new C-C bonds. openstax.orglibretexts.org This reaction, known as the Corey-House synthesis, is effective for creating larger molecules from smaller fragments and works well with primary alkyl bromides. libretexts.org

Additionally, cobalt catalysts have been shown to facilitate the cross-coupling between alkyl halides and Grignard reagents. These systems can exhibit excellent chemoselectivity, tolerating functional groups like esters that might otherwise react with the Grignard reagent. acs.org Copper-catalyzed couplings are also a potential route for functionalizing this compound with various organometallic partners. vulcanchem.com

Ugi Multicomponent Reactions

The Ugi reaction is a one-pot, four-component reaction (4CR) that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate α-acylamino amides. illinois.eduslideshare.netnih.gov This process is highly valued in combinatorial chemistry for creating large libraries of complex molecules. slideshare.netbeilstein-journals.org

This compound itself is not a direct component in the classic Ugi reaction. However, its functional groups can be readily converted into one of the four required components.

As the carboxylic acid component : The ester can be hydrolyzed to 8-bromooctanoic acid.

As the amine component : The terminal bromine can be substituted with an amino group (e.g., via reaction with ammonia or a protected amine equivalent).

As the aldehyde component : The bromide can be converted to an aldehyde via oxidation of an intermediate alcohol.

By modifying this compound to fit into the Ugi reaction scheme, its eight-carbon chain with a terminal bromine (or other functionality) can be incorporated into complex, peptide-like scaffolds, demonstrating its utility as a versatile building block. rsc.org

Redox Chemistry of this compound

The redox chemistry of this compound primarily involves reactions at the carbon-bromine bond and the ester group.

Reduction : The terminal bromine atom can be removed and replaced with a hydrogen atom through catalytic hydrogenation (e.g., using H₂ over a palladium-on-carbon catalyst). This reaction converts this compound into ethyl octanoate, providing a route to non-halogenated esters. smolecule.com The ester group itself can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride, though this would also affect the bromo- group.

Table 4: Summary of Redox Reactions

| Reaction Type | Reagent(s) | Product | Transformation |

| Reduction | H₂/Pd-C | Ethyl octanoate | C-Br bond hydrogenolysis |

| Oxidation | N/A (preceded by hydrolysis) | 8-Bromooctanoic acid | Ester hydrolysis smolecule.com |

Reduction to Saturated Esters

The reduction of this compound primarily involves the hydrogenolysis of the carbon-bromine bond to yield the corresponding saturated ester, ethyl octanoate. This transformation is a debromination reaction where the bromine atom is replaced by a hydrogen atom. A common and effective method for this reduction is catalytic hydrogenation.

Detailed research findings indicate that this reduction can be efficiently carried out using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. smolecule.com This method is widely used for the removal of halogen atoms from alkyl chains. The reaction proceeds by the oxidative addition of the alkyl bromide to the palladium surface, followed by reaction with hydrogen and reductive elimination of the product.

The general reaction is as follows:

Br(CH₂)₇COOEt + H₂ --(Pd/C)--> CH₃(CH₂)₆COOEt + HBr

This reduction is valuable in synthetic pathways where the bromo group serves as a temporary functional group to activate the molecule for other reactions, and its subsequent removal is required to obtain the final saturated product.

Table 1: Catalytic Reduction of this compound

| Reactant | Reagent/Catalyst | Product | Application |

| This compound | H₂/Pd-C | Ethyl octanoate | Synthesis of non-halogenated esters smolecule.com |

Oxidative Transformations

The oxidative transformations of this compound can target either the ester functional group or the carbon-bromine bond, depending on the reagents and conditions employed.

One potential oxidative pathway involves the hydrolysis of the ester group followed by oxidation. smolecule.com Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in aqueous acidic or basic solutions at elevated temperatures can lead to the formation of 8-bromooctanoic acid. In this case, the reaction is primarily a hydrolysis of the ester, which can be considered a formal oxidation of the ethoxy group.

A more direct oxidative transformation of the alkyl halide moiety is the Kornblum oxidation. synarchive.comwikipedia.org This reaction converts a primary alkyl halide into an aldehyde using dimethyl sulfoxide (B87167) (DMSO) as the oxidant in the presence of a base, such as triethylamine. wikipedia.org The mechanism involves the initial Sₙ2 displacement of the bromide by the oxygen atom of DMSO to form an alkoxysulfonium salt. The base then facilitates an elimination reaction to yield the aldehyde, dimethyl sulfide, and the protonated base. wikipedia.org While this reaction is generally applicable to alkyl halides, its efficiency can be limited for less reactive bromides. wikipedia.org The application of this method to this compound would yield ethyl 8-oxooctanoate.

Table 2: Oxidative Reactions of this compound

| Reaction Type | Reagents | Product | Reaction Focus |

| Oxidation via Hydrolysis | KMnO₄ or CrO₃, H₂O/H⁺ or OH⁻ | 8-Bromooctanoic acid | Ester group |

| Kornblum Oxidation | Dimethyl sulfoxide (DMSO), Base (e.g., Triethylamine) | Ethyl 8-oxooctanoate | C-Br bond synarchive.comwikipedia.org |

Applications of Ethyl 8 Bromooctanoate in Complex Organic Synthesis

Building Block in Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The primary application of ethyl 8-bromooctanoate is in organic synthesis, where it serves as a crucial raw material and intermediate for pharmaceuticals. smolecule.cominnospk.comfaluckinternational.comnbinno.com Its brominated structure enables participation in nucleophilic substitution reactions, facilitating the creation of a diverse range of derivatives. innospk.com This reactivity is highly valued in the development of Active Pharmaceutical Ingredients (APIs), where the compound's high purity ensures final products meet stringent regulatory standards. innospk.com

This compound serves as a key building block in the synthesis of heterocyclic compounds, which are ring structures containing atoms of at least two different elements. smolecule.com These structures are of significant interest in drug design because they are core components of many biologically active molecules. innospk.com The reactivity of the bromo group in this compound allows for its incorporation into these complex cyclic systems, which have a wide array of potential applications in medicinal chemistry. smolecule.com

A significant area of application for this compound is in the synthesis of Histone Deacetylase inhibitors (HDACi), a class of compounds being investigated for cancer therapy. nih.govnih.gov HDACs are a class of enzymes that play a crucial role in gene expression, and their inhibition can lead to the growth arrest and apoptosis of cancer cells. jst.go.jp this compound provides the necessary linker or "spacer" region in the typical pharmacophore model of an HDACi, which connects the cap group to the zinc-binding group.

Researchers have utilized this compound in the synthesis of several novel HDACi candidates:

Purine-Based HDACi : It was used to treat intermediate purine (B94841) compounds to create novel hydroxamic acid derivatives. jst.go.jp Some of the resulting compounds showed inhibitory activity comparable to established HDAC inhibitors like SAHA and PXD101. jst.go.jp

Pyrrole-Based HDACi : The compound was a starting material for creating a series of HDAC inhibitors featuring an N-Linked 2-acetylpyrrole (B92022) cap. mdpi.com One of the synthesized compounds, 20 , demonstrated notable potency against RPMI-8226 human myeloma cells and was shown to increase the acetylation of histone H3. mdpi.com

Macrocyclic HDACi : In the development of non-peptide macrocyclic HDAC inhibitors, 8-bromooctanoic acid (derived from its ethyl ester) was used to create linkers of varying lengths. nih.govnih.gov These studies revealed that linker length is a critical factor for potent enzyme inhibition and isoform selectivity. nih.gov

Table 1: Application of this compound in HDACi Synthesis

| HDACi Class/Derivative | Role of this compound | Key Research Finding |

| Purine-Containing Hydroxamic Acids | Reagent to form an intermediate ester (7m') | Compound 7m' showed inhibitory activity comparable to SAHA and PXD101. jst.go.jp |

| N-Linked 2-Acetylpyrrole Derivatives | Starting material to synthesize Ethyl 8-(2-acetyl-1H-pyrrol-1-yl)octanoate (2e) | Resulting compound 20 showed potent activity against RPMI-8226 myeloma cells. mdpi.com |

| Non-Peptide Macrocycles (Ketolide-Based) | Source for the 8-carbon linker (via 8-bromooctanoic acid) | Linker length was found to be crucial for HDAC inhibition potency and isoform selectivity. nih.gov |

This compound is cited as a useful intermediate in the synthesis of various drugs, including anesthetics, anticonvulsants, and antihistamines. nbinno.com It is also used in the production of drugs for treating central nervous system disorders. nbinno.com The compound's role is to provide a flexible carbon chain that can be further functionalized to create the final active molecules in these therapeutic classes. nbinno.com The pharmaceutical industry is the largest consumer of this compound, driven by the increasing demand for these types of drugs. nbinno.com

Precursor in Agrochemical Synthesis

Beyond pharmaceuticals, this compound is an important intermediate in the agrochemical industry. smolecule.comfaluckinternational.comnbinno.com The demand for effective and sustainable agricultural products contributes to its use in this sector.

The compound serves as a raw material or intermediate for synthesizing a range of agrochemicals, including herbicides, fungicides, and insecticides. nbinno.comwiseguyreports.com Its chemical structure allows it to be incorporated into more complex molecules designed to target specific pests or unwanted plants, protecting crops and improving yields. nbinno.com

Role in Material Science and Polymer Chemistry

This compound also finds applications in the field of material science. Its bifunctional nature allows it to act as a linker molecule to modify surfaces. One documented use is in the functionalization of zinc oxide (ZnO) nanorods to create hydrogen-bonding host-guest systems. While specific examples in polymer chemistry are limited, analogous bromoesters are widely used as precursors for polymers, suggesting a potential role for this compound in this area as well.

Synthesis of Functionalized Intermediates for Polymer Applications

The distinct reactive sites of this compound make it a useful reagent for creating specialized monomers and functionalized intermediates for polymer synthesis. Its brominated alkyl chain can react with other molecules to form new covalent bonds, effectively incorporating the octanoate (B1194180) structure into a larger molecule destined for polymerization.

A notable example involves the reaction between this compound and allyl glycidyl (B131873) ether. In this process, the epoxide group of the allyl glycidyl ether can react with the bromo-terminated chain of the octanoate, linking the two molecules. chemicalbull.com This creates a new, more complex molecule that contains a polymerizable allyl group and can be used as a functionalized intermediate in the development of novel polymers. chemicalbull.com

Furthermore, derivatives of 8-bromooctanoic acid are employed in the solid-phase synthesis of peptides, which are biological polymers. ucl.ac.uk In this context, the long carbon chain can be used to create macrocycles within a peptide structure. ucl.ac.uk This is achieved by anchoring a derivative to a resin support, such as polystyrene, and using it as a scaffold to build a peptide chain. ucl.ac.uk The terminal functional group allows for cyclization, creating a conformationally restrained peptide designed to nucleate specific secondary structures, like α-helices. ucl.ac.uk

Table 1: Examples of this compound in Polymer Intermediate Synthesis

| Application Area | Reactant/System | Resulting Structure/Function |

|---|---|---|

| Functionalized Polymers | Allyl glycidyl ether | Intermediates with polymerizable allyl groups for novel polymer applications. chemicalbull.com |

Development of Long-Chain Alcohols for Detergents, Lubricants, and Plasticizers

This compound serves as a key precursor in the synthesis of long-chain alcohols, which are essential components in the manufacturing of detergents, lubricants, and plasticizers. innospk.comsmolecule.com The transformation is typically achieved through chemical reduction of the ethyl ester functional group. innospk.comsmolecule.com This reaction converts the ester into a primary alcohol while leaving the carbon chain intact.

The resulting long-chain alcohols can then be used directly or further modified for various industrial applications. In the detergent industry, these alcohols are often converted into sulfates or ethoxylates to act as surfactants. For lubricants and plasticizers, they contribute to the desired viscosity, thermal stability, and flexibility of the final products. The ability to synthesize these valuable long-chain alcohols from this compound highlights its importance as an industrial intermediate. innospk.com

Contributions to Flavor and Fragrance Chemistry

The applications of this compound extend to the flavor and fragrance industry. nbinno.com It is utilized as a flavoring agent in some food products and as a component in the formulation of fragrances for perfumes and cosmetics. nbinno.comwiseguyreports.com Esters, as a class of organic compounds, are well-known for their characteristic fruity and pleasant aromas, and ethyl esters, in particular, contribute to the scent profiles of many natural and synthetic fragrances. The inclusion of this compound in these products suggests its own scent profile is valuable for creating specific sensory experiences. nbinno.com

Research Reagent in Chemical Biology

In the field of chemical biology, this compound is employed as a specialized research reagent due to its ability to interact with and modulate biological systems. Its lipophilic (fat-loving) nature allows it to penetrate biological membranes, making it a suitable tool for studying cellular processes.

A significant research finding has demonstrated that this compound can act as a lipophilic brominated compound that binds to the bromodomains of the nuclear factor kappa B (NF-κB) protein. This interaction inhibits the transcriptional activity of NF-κB, a key regulator of inflammatory responses, highlighting the compound's potential as a probe to investigate this critical signaling pathway. mdpi.com

Probes for Biochemical Pathways

Building on its role as a research reagent, this compound and its derivatives are used to create molecular probes for investigating biochemical pathways. Its structure can be readily modified, allowing for the attachment of reporter groups or its incorporation into larger molecules designed to target specific biological processes.

The inhibition of the NF-κB pathway is a prime example of its use as a biochemical probe. mdpi.com By observing the downstream effects of this inhibition, researchers can elucidate the complex roles of NF-κB in health and disease. Moreover, its structural similarity to fatty acids makes it a useful tool in assays related to lipid metabolism. Analogs such as 6,8-dichlorooctanoate, which are structurally related to 8-bromooctanoate, have been used to study mitochondrial protein lipoylation in parasites like Plasmodium falciparum, the causative agent of malaria. nih.gov

Linkers in Protein Cross-Linking Studies

The bifunctional nature of this compound makes it an ideal building block for synthesizing chemical cross-linkers. These linkers are used in structural biology to covalently connect proteins that interact with each other, allowing for the stabilization and subsequent study of these often-transient interactions.

Research has detailed the use of this compound in the synthesis of a novel, collision-induced dissociation (CID)-cleavable protein cross-linker. escholarship.org In this synthesis, this compound was reacted with methyl 3-mercaptopropanoate to form the core of the linker structure. escholarship.org This specific linker was designed with a spacer arm derived from the octanoate chain, which physically separates the two proteins being linked. The strategic placement of certain bonds allows the linker to be selectively broken (cleaved) inside a mass spectrometer, which greatly simplifies data analysis and aids in the identification of the cross-linked proteins and their interaction sites. escholarship.org

Mechanistic and Spectroscopic Characterization in Research

Reaction Mechanism Elucidation via Kinetic Studies

Kinetic studies are crucial for determining the mechanism of a chemical reaction, such as the common nucleophilic substitution reactions that Ethyl 8-bromooctanoate undergoes at the carbon atom bonded to the bromine. By systematically varying the concentrations of the reactants (this compound and a nucleophile) and monitoring the reaction rate, a rate law can be established. This rate law provides insight into the molecularity of the rate-determining step of the reaction.

For a primary alkyl halide like this compound, the bimolecular nucleophilic substitution (SN2) mechanism is generally anticipated. chemguide.co.uklibretexts.org In an SN2 reaction, the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. chemguide.co.uklibretexts.org This concerted, single-step process involves both the alkyl halide and the nucleophile in the transition state. libretexts.org

Rate = k[this compound][Nucleophile]

Experimental determination of this rate law would involve measuring the reaction rate while changing the initial concentration of each reactant independently. For instance, doubling the concentration of this compound while keeping the nucleophile concentration constant would be expected to double the reaction rate. youtube.com Similarly, doubling the nucleophile concentration while holding the this compound concentration constant should also double the rate. libretexts.org

Further kinetic experiments conducted at different temperatures allow for the determination of important thermodynamic parameters, such as the activation energy (Ea), by applying the Arrhenius equation. These values provide deeper quantitative insight into the reaction's energy profile and the stability of the transition state.

Spectroscopic Analysis for Structural Confirmation in Synthetic Pathways

Spectroscopic techniques are indispensable tools for verifying the successful synthesis of this compound and for confirming its structure. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information about the molecule's atomic connectivity and functional groups.

NMR spectroscopy is one of the most powerful methods for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are influenced by the electronegativity of nearby atoms (oxygen and bromine), with protons closer to these atoms appearing further downfield. wpmucdn.com The splitting of signals into multiplets (e.g., triplets, quartets) is governed by the (n+1) rule, where 'n' is the number of adjacent, non-equivalent protons. docbrown.infodocbrown.info

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| CH₃ (ethyl group) | ~1.25 | Triplet (t) | 3H |

| -CH₂- (ethyl group) | ~4.12 | Quartet (q) | 2H |

| -CH₂-C=O (C2) | ~2.30 | Triplet (t) | 2H |

| -CH₂-Br (C8) | ~3.41 | Triplet (t) | 2H |

| -(CH₂)₄- (C4-C7) | ~1.30 - 1.85 | Multiplets (m) | 8H |

| -CH₂- (C3) | ~1.63 | Multiplet (m) | 2H |

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of unique carbon environments in the molecule. The chemical shifts are highly dependent on the carbon's hybridization and the electronic environment. libretexts.orglibretexts.org Carbons bonded to electronegative atoms like oxygen and bromine are significantly deshielded and appear at higher chemical shifts.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| C=O (C1) | ~173.7 |

| -O-CH₂- (ethyl) | ~60.5 |

| -CH₃ (ethyl) | ~14.3 |

| -CH₂-Br (C8) | ~34.0 |

| -CH₂-C=O (C2) | ~34.4 |

| -CH₂- (C7) | ~32.8 |

| -CH₂- (C3) | ~24.9 |

| -CH₂- (C6) | ~28.6 |

| -CH₂- (C4) | ~28.1 |

| -CH₂- (C5) | ~29.0 |

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. For this compound, the presence of bromine is highly diagnostic due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.5% and 49.5%, respectively). libretexts.orgjove.com This results in a characteristic molecular ion signal composed of two peaks of almost equal intensity, separated by two mass-to-charge units (m/z), referred to as the [M]⁺ and [M+2]⁺ peaks. jove.com

Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and McLafferty rearrangement. libretexts.org For alkyl halides, cleavage of the carbon-halogen bond is a typical fragmentation. jove.com

Interactive Data Table: Expected Mass Spectral Fragments for this compound

| Fragment | Description | Expected m/z |

| [C₁₀H₁₉BrO₂]⁺ | Molecular Ion ([M]⁺, [M+2]⁺) | 250/252 |

| [C₁₀H₁₉O₂]⁺ | Loss of ·Br | 171 |

| [C₈H₁₄BrO]⁺ | Loss of ethoxy radical (·OCH₂CH₃) | 205/207 |

| [C₈H₁₅Br]⁺ | Loss of ethoxycarbonyl group (·COOCH₂CH₃) | 206/208 |

| [C₆H₁₂Br]⁺ | Alpha-cleavage | 179/181 |

| [C₄H₈O₂]⁺· | McLafferty Rearrangement | 88 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The spectrum of this compound is expected to show characteristic absorption bands for the ester and the alkyl bromide functionalities.

The most prominent peak is typically the carbonyl (C=O) stretch of the ester group, which is a strong and sharp absorption. uc.eduvscht.cz The C-O single bond stretches of the ester also produce strong signals. The C-Br stretch appears in the fingerprint region of the spectrum at lower wavenumbers. orgchemboulder.com

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkane | C-H stretch | 2850 - 3000 | Medium-Strong |

| Ester | C=O stretch | 1735 - 1750 | Strong |

| Ester | C-O stretch | 1000 - 1300 | Strong |

| Alkyl Halide | C-Br stretch | 500 - 600 | Medium-Strong |

Emerging Research Directions and Future Perspectives

Stereoselective Synthesis of Chiral Derivatives

The synthesis of single-enantiomer compounds is crucial in pharmaceutical development, and ethyl 8-bromooctanoate serves as a key starting material in stereoselective reactions. One prominent strategy involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org

A notable example is the synthesis of chiral building blocks for potential anti-malarial drugs. In this process, 8-bromooctanoic acid, a direct precursor to this compound, is converted to its acyl chloride. This acyl chloride then reacts with a chiral auxiliary, (S)-4-benzyloxazolidin-2-one, to form (S)-4-Benzyl-3-(8-bromooctanoyl)oxazolidin-2-one. arkat-usa.org The presence of the benzyloxazolidinone auxiliary directs subsequent alkylation or other modifications at the carbon alpha to the carbonyl group in a highly diastereoselective manner. After the desired stereocenter is established, the auxiliary can be cleanly removed, yielding an enantiomerically enriched product that retains the C8 bromo-functionalized chain for further elaboration. wikipedia.orgarkat-usa.org

Table 1: Key Reagents in Chiral Auxiliary-Mediated Synthesis

| Role | Compound | Function in Synthesis |

| Precursor | 8-Bromooctanoic acid | Starting material for the chiral derivative |

| Chiral Auxiliary | (S)-4-benzyloxazolidin-2-one | Controls stereochemistry of reactions |

| Intermediate | (S)-4-Benzyl-3-(8-bromooctanoyl)oxazolidin-2-one | Activated substrate for asymmetric modification |

Applications in Supramolecular Chemistry

The bifunctional nature of this compound, with its hydrophobic alkyl chain and reactive polar ends, makes it an ideal precursor for synthesizing amphiphilic molecules. These molecules are central to supramolecular chemistry, as they can self-assemble into organized structures like micelles, vesicles, and bilayers in solution.

By replacing the terminal bromine atom with a hydrophilic head group, derivatives of this compound can be transformed into surfactants. leapchem.comwsdpharm.com For example, reaction with a tertiary amine can yield a quaternary ammonium (B1175870) salt, creating a cationic surfactant. The long C8 alkyl chain serves as the hydrophobic tail, while the newly formed ionic head provides water solubility. The balance between the hydrophobic tail and the hydrophilic head (hydrophilic-lipophilic balance, HLB) dictates the self-assembly behavior and the critical micelle concentration (CMC) of the resulting surfactant, influencing its application in areas from drug delivery to materials science. leapchem.com

Computational Chemistry and Molecular Modeling Studies

Computational studies provide deep insights into the behavior of this compound at a molecular level, helping to predict its reactivity and physical properties without the need for extensive empirical experimentation.

Density Functional Theory (DFT) is a powerful tool for modeling the reactivity of molecules like this compound. mdpi.com A primary focus of such studies is the bimolecular nucleophilic substitution (SN2) reaction at the carbon atom bearing the bromine. researchgate.netsciforum.net Computational analyses of SN2 reactions on simple bromoalkanes reveal critical details about the reaction mechanism:

Potential Energy Surface (PES): Calculations can map the energy landscape of the reaction, identifying the transition state and calculating the activation energy barrier. This helps predict reaction rates. mdpi.com

Solvent Effects: The polarity of the solvent significantly impacts SN2 reaction rates. Polarizable continuum models (PCM) can be used to simulate these effects, showing that increasing solvent polarity can alter the stability of reactants and transition states, thereby influencing reactivity. mdpi.comsciforum.net

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the bromoalkane substrate explains the electronic interactions that drive the reaction. mdpi.com For this compound, the LUMO is localized on the C-Br antibonding orbital, which is the site of nucleophilic attack.

The long, flexible eight-carbon chain of this compound can adopt numerous conformations through rotation around its C-C single bonds. Conformational analysis, often aided by molecular mechanics or ab initio calculations, seeks to identify the most stable (lowest energy) arrangements. nih.gov

For simple n-alkanes, the all-trans (anti-periplanar) conformation is generally the most stable due to minimized steric hindrance. nih.gov It is therefore predicted that the alkyl backbone of this compound predominantly exists in an extended, zig-zag conformation in non-polar environments. Molecular dynamics (MD) simulations can further model the dynamic behavior of the molecule over time, showing how the chain flexes and folds in different media and at various temperatures, which influences its physical properties and reactivity. nih.gov

Bio-conjugation and Biologically Active Molecules

The reactivity of the terminal bromine makes this compound a valuable linker molecule for bioconjugation and a precursor for synthesizing biologically active compounds. biosynth.com

Research has shown that this compound itself possesses biological activity, acting as a lipophilic compound that binds to the bromodomains of the nuclear factor kappa B (NFκB) protein. biosynth.com This interaction inhibits the protein's transcriptional activity, leading to antiproliferative effects, with some selectivity observed for cancer cells. biosynth.com The mechanism is thought to involve interference with the formation of a protein complex essential for its function. biosynth.com

Furthermore, the C8 chain of this compound is utilized as a scaffold in the synthesis of targeted enzyme inhibitors. For example, it has been used in the preparation of inhibitors for human betaine-homocysteine S-methyltransferase (BHMT), where the octanoate (B1194180) chain is incorporated into the final inhibitor structure to interact with the enzyme's active site. nih.gov

Novel Catalytic Systems for Enhanced Transformations

Modern catalysis offers powerful methods to enhance the efficiency and selectivity of reactions involving this compound. The development of novel catalytic systems allows for transformations that are difficult to achieve through traditional synthetic routes.

Palladium-Catalyzed Cross-Coupling Reactions: While classic cross-coupling reactions like the Sonogashira and Heck reactions typically involve aryl or vinyl halides, recent advancements have extended their scope to include unactivated alkyl halides. wikipedia.orgwikipedia.orgorganic-chemistry.org This opens the possibility for this compound to participate in these powerful C-C bond-forming reactions. For instance, a Sonogashira coupling could potentially link a terminal alkyne to the end of the C8 chain, while a Heck reaction could attach it to an alkene, both catalyzed by specialized palladium complexes designed to activate the C(sp³)-Br bond. wikipedia.orglibretexts.orgorganic-chemistry.org

Phase Transfer Catalysis (PTC): In reactions involving a water-soluble nucleophile and an organic-soluble substrate like this compound, reaction rates can be slow due to the immiscibility of the two phases. Phase transfer catalysts, such as quaternary ammonium salts, facilitate the reaction by transporting the nucleophilic anion from the aqueous phase into the organic phase. This technique has been successfully applied in the synthesis of molecules where this compound is an alkylating agent, significantly improving reaction efficiency and yield under mild conditions. nih.gov

Table 2: Summary of Emerging Research Applications

| Research Area | Application of this compound | Key Techniques & Concepts |

| Stereoselective Synthesis | Precursor for chiral building blocks | Chiral auxiliaries, asymmetric alkylation |

| Supramolecular Chemistry | Synthesis of amphiphiles and surfactants | Self-assembly, micelle formation |

| Computational Chemistry | Prediction of reactivity and conformation | DFT, MD simulations, HOMO/LUMO analysis |

| Bioconjugation | Linker molecule, synthesis of enzyme inhibitors | NFκB bromodomain binding, BHMT inhibitors |

| Novel Catalysis | Substrate for advanced C-C bond formation | Palladium cross-coupling, Phase Transfer Catalysis |

Environmental and Sustainable Chemistry Implications in Research and Development

The growing emphasis on green and sustainable chemistry necessitates a thorough evaluation of the environmental footprint of chemical compounds and their manufacturing processes. For this compound, an important intermediate in various industries, this scrutiny is in its nascent stages. Current research directions are beginning to explore its environmental impact and the development of more sustainable synthetic methodologies.

Environmental Fate and Ecotoxicity: A Knowledge Gap

A significant challenge in assessing the environmental implications of this compound is the conspicuous lack of comprehensive data on its environmental fate, biodegradability, and ecotoxicity. Halogenated organic compounds, as a broad class, are often highlighted for their potential persistence in the environment and, in some cases, their tendency to bioaccumulate researchgate.netliverpooluniversitypress.co.uk. The carbon-bromine bond can be resistant to degradation, and the long alkyl chain of this compound may influence its behavior in soil and aquatic systems nih.govnih.gov.

Greener Synthesis Routes: A Future Perspective

Current industrial synthesis of this compound often relies on conventional chemical methods. One common route involves the reaction of 1,6-dibromohexane (B150918) with diethyl malonate, followed by hydrolysis, decarboxylation, and esterification smolecule.comchemicalbook.comgoogle.com. Another approach is the bromination of octanoic acid, followed by esterification with ethanol (B145695) nbinno.com. While effective, these methods may involve the use of hazardous reagents and generate waste streams that require careful management.

The principles of green chemistry offer a framework for developing more sustainable synthetic pathways for this compound nih.govnih.gov. Future research could focus on several key areas:

Alternative Catalysts: Investigating the use of biocatalysts, such as enzymes, for the bromination or esterification steps could lead to milder reaction conditions and higher selectivity, reducing the formation of byproducts.

Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives, such as ionic liquids or supercritical fluids, could minimize the environmental impact of the manufacturing process researchgate.net.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry rsc.org. This could involve exploring novel reaction pathways that avoid the use of stoichiometric reagents.

Renewable Feedstocks: While not yet a primary focus for this specific compound, long-term sustainability goals would encourage the exploration of bio-based sources for the octanoic acid backbone.

The development of such green synthetic methods would not only reduce the environmental footprint of this compound production but could also offer economic advantages through increased efficiency and reduced waste disposal costs.

Sustainable Applications and Lifecycle Considerations

This compound serves as a versatile intermediate in the synthesis of a variety of products, including pharmaceuticals and agrochemicals smolecule.comnbinno.com. A holistic approach to its sustainability requires consideration of the entire lifecycle of these end products. Research into the environmental impact and biodegradability of the final compounds derived from this compound is crucial.

Future research may also explore the use of this compound as a building block for materials with enhanced sustainability profiles. For instance, its bifunctional nature could potentially be exploited in the synthesis of novel polymers or other functional materials where biodegradability or recyclability is a key design feature chemicalbull.com.

Q & A

Q. What are the standard synthetic protocols for ethyl 8-bromooctanoate, and how can its purity be verified?

this compound is typically synthesized via nucleophilic substitution or esterification reactions. A common method involves refluxing sodium ethanolate with DEAM (diethyl acetamidomalonate) and this compound in ethanol, followed by purification via flash chromatography using a gradient of ethyl acetate in toluene . Purity verification requires analytical techniques such as H NMR to confirm structural integrity (e.g., characteristic peaks at δ 4.89 ppm for ester protons) and thin-layer chromatography (TLC) to monitor reaction progress . For quantitative purity assessment, high-performance liquid chromatography (HPLC) with UV or fluorescence detection is recommended .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm molecular structure and substitution patterns. For example, this compound exhibits distinct methylene resonances (δ 2.31–1.18 ppm) and ester carbonyl signals (δ 170–175 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or high-resolution LC-TOF identifies molecular ion peaks and fragmentation patterns .

- Chromatography : Flash chromatography (silica gel) and HPLC ensure purity, with gradients optimized based on polarity .

Advanced Research Questions

Q. How can reaction conditions be optimized when using this compound in nucleophilic substitutions?

Optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol or toluene may stabilize intermediates .

- Catalyst Screening : Bases like sodium ethanolate or triethylamine influence reaction rates and byproduct formation .

- Temperature Control : Reflux (e.g., 10 hours at 80°C) ensures complete conversion, while lower temperatures minimize side reactions . Systematic Design of Experiments (DoE) methodologies can statistically evaluate these variables .

Q. How should researchers address contradictions in spectroscopic data for this compound derivatives?

Contradictions may arise from impurities or stereochemical ambiguities. Strategies include:

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations) or literature benchmarks .

- Supplementary Techniques : Use H-C HSQC or NOESY to resolve overlapping signals .

- Recrystallization/Purification : Repeat flash chromatography with adjusted solvent ratios to isolate pure fractions .

Q. What experimental designs are effective for studying the reactivity of this compound with diverse nucleophiles?

- Substrate Scope Analysis : Test nucleophiles (e.g., amines, thiols) under standardized conditions to evaluate steric/electronic effects .

- Kinetic Studies : Monitor reaction progress via in-situ IR or H NMR to determine rate constants and activation parameters .

- Control Experiments : Include blank reactions (no catalyst) and competitive nucleophiles to identify selectivity trends .

Q. How can low yields in this compound-mediated alkylation reactions be troubleshooted?

Low yields often stem from:

Q. How does the ester group in this compound influence its reactivity compared to other bromoalkanoates?

The ethyl ester acts as an electron-withdrawing group, enhancing the electrophilicity of the adjacent bromine. Comparative studies with tert-butyl or benzyl esters (e.g., t-butyl 8-bromooctanoate) reveal slower reaction kinetics due to steric hindrance . Solvent effects (polar vs. nonpolar) further modulate reactivity in SN2 mechanisms .

Methodological Guidelines

Q. What are best practices for documenting this compound syntheses to ensure reproducibility?

Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Detailed Procedures : Specify stoichiometry, solvent volumes, and purification steps (e.g., "flash chromatography with 0–10% ethyl acetate in hexanes") .

- Characterization Data : Report NMR shifts, MS peaks, and chromatographic retention times .

- Supplementary Information : Provide raw spectra and HPLC traces for peer review .

Q. How should researchers design studies to explore structure-activity relationships (SAR) of this compound derivatives?

- Variable Modification : Synthesize analogs with altered chain lengths (e.g., ethyl 7-bromoheptanoate) or substituents (e.g., fluorine at position 3) .

- Biological Assays : Pair synthetic derivatives with in vitro/in vivo models (e.g., enzyme inhibition or MR imaging probes) to correlate structure with function .

- Statistical Analysis : Use multivariate regression to identify critical SAR parameters (e.g., lipophilicity, steric bulk) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.